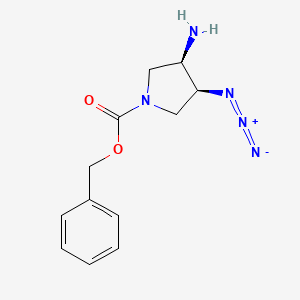![molecular formula C8H12FNO B13512145 6-Fluorospiro[3.3]heptane-2-carboxamide](/img/structure/B13512145.png)
6-Fluorospiro[3.3]heptane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluorospiro[3.3]heptane-2-carboxamide is a chemical compound with the molecular formula C8H12FNO and a molecular weight of 157.19 g/mol It is characterized by a spirocyclic structure, where a fluorine atom is attached to the spiro carbon, and a carboxamide group is present at the 2-position of the heptane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorospiro[3.3]heptane-2-carboxamide typically involves the following steps:
-
Formation of the Spirocyclic Core: : The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a cyclohexane derivative. The reaction conditions often include the use of a strong base, such as sodium hydride (NaH), and a polar aprotic solvent, like dimethyl sulfoxide (DMSO).
-
Introduction of the Fluorine Atom: : The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is typically carried out at low temperatures to ensure selectivity and yield.
-
Carboxamide Formation: : The carboxamide group is introduced through an amidation reaction. This can be achieved by reacting the spirocyclic intermediate with an amine, such as ammonia or a primary amine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : 6-Fluorospiro[3.3]heptane-2-carboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
-
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can convert the carboxamide group to an amine or other reduced forms.
-
Substitution: : The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)
Reduction: LiAlH4, NaBH4, ethanol
Substitution: NaN3, KCN, dimethylformamide (DMF)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Azides, nitriles
Wissenschaftliche Forschungsanwendungen
6-Fluorospiro[3.3]heptane-2-carboxamide has a wide range of applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
-
Biology: : The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery efforts targeting specific biological pathways.
-
Medicine: : Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its unique structure may offer advantages in terms of selectivity and efficacy.
-
Industry: : The compound is used in the development of new materials, including polymers and coatings, due to its stability and functional versatility.
Wirkmechanismus
The mechanism of action of 6-Fluorospiro[3.3]heptane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and carboxamide group play crucial roles in these interactions, influencing the compound’s binding affinity and selectivity. The spirocyclic structure may also contribute to its unique biological activity by providing a rigid and defined conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chlorospiro[3.3]heptane-2-carboxamide: Similar structure with a chlorine atom instead of fluorine.
6-Bromospiro[3.3]heptane-2-carboxamide: Similar structure with a bromine atom instead of fluorine.
6-Iodospiro[3.3]heptane-2-carboxamide: Similar structure with an iodine atom instead of fluorine.
Uniqueness
6-Fluorospiro[3.3]heptane-2-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability and reactivity, making it a valuable scaffold in medicinal chemistry and material science.
Eigenschaften
Molekularformel |
C8H12FNO |
|---|---|
Molekulargewicht |
157.19 g/mol |
IUPAC-Name |
2-fluorospiro[3.3]heptane-6-carboxamide |
InChI |
InChI=1S/C8H12FNO/c9-6-3-8(4-6)1-5(2-8)7(10)11/h5-6H,1-4H2,(H2,10,11) |
InChI-Schlüssel |
QTURJSPXZKNPEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC12CC(C2)F)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


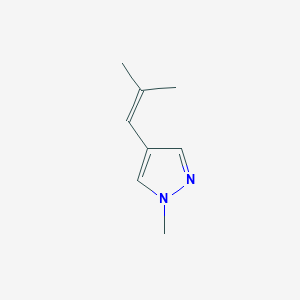
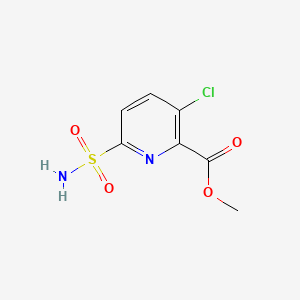
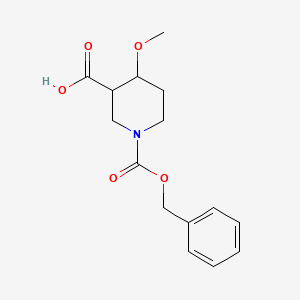
![[4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine](/img/structure/B13512083.png)
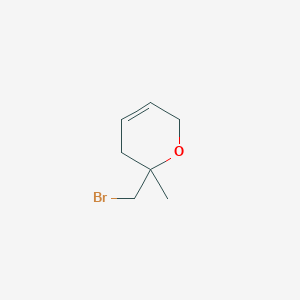
![2-[(Benzylsulfanyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13512102.png)
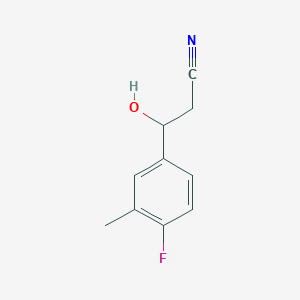
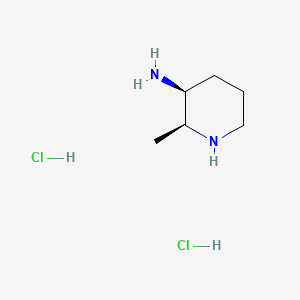
![tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate](/img/structure/B13512113.png)
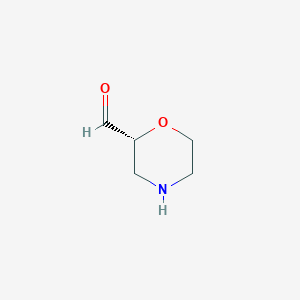
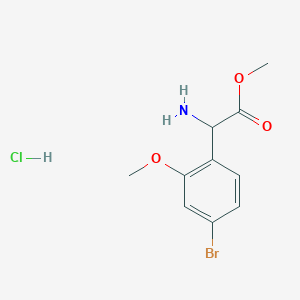
![3-Amino-2-[(3-methylphenyl)methyl]propan-1-ol hydrochloride](/img/structure/B13512126.png)

